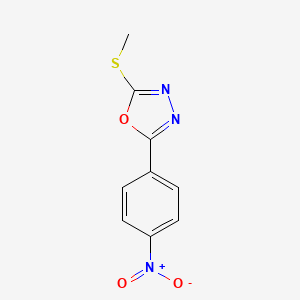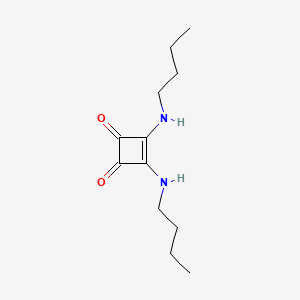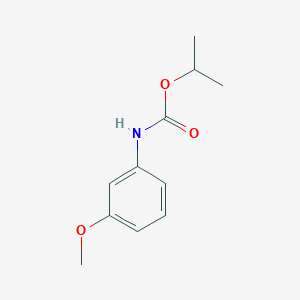
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro-: is a halogenated aromatic compound with the molecular formula C6Br2Cl4 It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of benzene under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form tetrachlorobenzene, followed by bromination to introduce the bromine atoms at specific positions. The process requires precise control over reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form less halogenated derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparación Con Compuestos Similares
- Benzene, 1,2-dibromo-3,4,5,6-tetrachloro-
- Benzene, 1,2,3,4-tetrachloro-
- Benzene, 1,2,4,5-tetrachloro-
Comparison: Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other halogenated benzenesFor example, the compound’s reactivity in substitution reactions may differ from that of its analogs due to the electronic effects of the halogen atoms .
Propiedades
Número CAS |
13074-98-1 |
|---|---|
Fórmula molecular |
C6Br2Cl4 |
Peso molecular |
373.7 g/mol |
Nombre IUPAC |
1,3-dibromo-2,4,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)2(8)5(11)6(12)4(1)10 |
Clave InChI |
QITMUWMNQDAYON-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Br)Cl)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)

